7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique benzoxazepine structure, which includes a bromine atom and a dimethylphenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzoxazepine Ring: This step involves the cyclization of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Substitution with Dimethylphenyl Group: The dimethylphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents, organolithium compounds, and halogenating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It may be used in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
7-chloro-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 7-bromo-4-(2,6-dimethylphenyl)-2-methyl-4,5-dihydro-1,4-benzoxazepin-3(2H)-one imparts unique reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
7-bromo-4-(2,6-dimethylphenyl)-2-methyl-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18BrNO2/c1-11-5-4-6-12(2)17(11)20-10-14-9-15(19)7-8-16(14)22-13(3)18(20)21/h4-9,13H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZKRQKFYCRYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(CC2=C(O1)C=CC(=C2)Br)C3=C(C=CC=C3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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